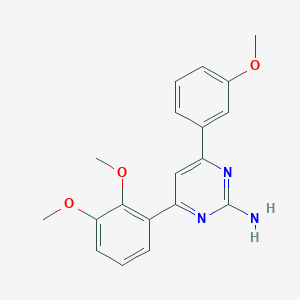
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-(4-methylphenyl)-6-(3,4,5-trimethoxy-phenyl)pyrimidine-2-amine, is an organic compound that has been studied extensively for its potential applications in the scientific research field. This compound is a heterocyclic amine that has a unique structure that allows it to interact with biological systems in various ways. This compound has been studied for its potential applications in drug design, as an antioxidant, and as a tool for studying metabolic pathways.
科学研究应用
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in the scientific research field. This compound has been used as a tool for studying metabolic pathways, as an antioxidant, and as a potential drug design tool. 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound interacts with biological systems in a variety of ways. For example, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, as well as with enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have been studied extensively. This compound has been shown to have antioxidant activity, as well as to interact with certain enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
实验室实验的优点和局限性
The use of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. This compound can be synthesized relatively easily, and it has a relatively low toxicity. Furthermore, this compound has been studied extensively, allowing researchers to better understand its potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, and it can be difficult to store for extended periods of time.
未来方向
The potential applications of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are still being explored. Some potential future directions for research include further study of the compound's antioxidant activity, its ability to interact with certain receptors, and its potential applications in gene regulation. In addition, further research into the compound's anti-inflammatory and anti-cancer effects could lead to the development of new and improved treatments for these diseases. Finally, further research into the compound's potential applications in drug design could lead to the development of new and improved drugs.
合成方法
The synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be achieved through a variety of methods. The most common method is the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. Other methods for the synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine include the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylmagnesium bromide or the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylboronic acid.
属性
IUPAC Name |
4-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-7-13(8-6-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFUFGWZLRJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














